molecular formula C17H12BrFN2O2 B2913217 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 1211363-60-8

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Katalognummer: B2913217
CAS-Nummer: 1211363-60-8
Molekulargewicht: 375.197
InChI-Schlüssel: NATVELNHCBSTLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzamide core substituted with a bromine atom and an isoxazole ring, which is further substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

Wirkmechanismus

The mechanism of action of 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is unique due to its combination of a brominated benzamide core, an isoxazole ring, and a fluorophenyl group. This unique structure provides a versatile platform for chemical modifications and potential biological activities .

Biologische Aktivität

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Isoxazole Ring : The isoxazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom is achieved using brominating agents such as N-bromosuccinimide (NBS).
  • Amide Formation : The final compound is formed by reacting the brominated isoxazole derivative with an appropriate amine under suitable conditions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds derived from isoxazole have shown efficacy against resistant strains of bacteria, including Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 0.39 μg/mL .

Anticancer Activity

The benzamide derivatives have been investigated for their anticancer properties. A study focusing on similar benzamide compounds indicated that they could inhibit cell proliferation in various cancer cell lines, including those resistant to traditional therapies like methotrexate . The mechanism involves the inhibition of key enzymes involved in cell growth and proliferation.

Inhibition of Enzymatic Activity

Compounds containing the isoxazole ring have been noted for their ability to inhibit specific enzymes, making them potential candidates for drug development. For example, inhibitors targeting DprE1, an enzyme crucial for Mycobacterium tuberculosis cell wall synthesis, have shown promise in preliminary studies .

Study on Antimicrobial Efficacy

In a recent publication, researchers synthesized a series of isoxazole derivatives and evaluated their antimicrobial properties against clinically isolated strains. The study found that certain derivatives exhibited potent activity against Klebsiella pneumoniae, highlighting the potential of these compounds in treating infections caused by resistant bacteria .

Anticancer Mechanism Investigation

Another study investigated the anticancer mechanisms of benzamide derivatives. It was found that these compounds could downregulate dihydrofolate reductase (DHFR), a target for cancer therapies, thereby inhibiting tumor growth in vitro . The study provided insights into how structural modifications could enhance biological activity and selectivity.

Data Table: Biological Activity Comparison

Compound NameTarget OrganismMIC (μg/mL)Mechanism of ActionReference
This compoundKlebsiella pneumoniae0.39Enzyme inhibition
Benzamide Derivative XVarious Cancer Cell LinesVariesDHFR inhibition
Isoxazole Derivative YMycobacterium tuberculosisTBDDprE1 inhibition

Eigenschaften

IUPAC Name

2-bromo-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c18-14-7-3-1-5-12(14)17(22)20-10-11-9-16(23-21-11)13-6-2-4-8-15(13)19/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATVELNHCBSTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.